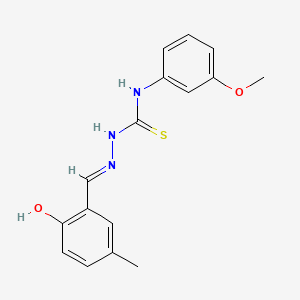

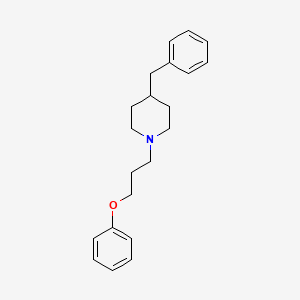

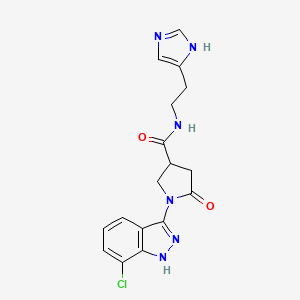

![molecular formula C19H21N3O3S B10857213 7-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B10857213.png)

7-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S07-2010 is a potent inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes. It effectively inhibits AKR1C3, AKR1C4, AKR1C1, and AKR1C2 with IC50 values of 0.19, 0.36, 0.47, and 0.73 micromolar, respectively . This compound has shown significant potential in inducing apoptosis in A549/DDP cells and enhancing the cytotoxicity of chemotherapeutic agents in drug-resistant cells .

Preparation Methods

The synthetic routes and reaction conditions for S07-2010 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired purity and efficacy . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

S07-2010 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. The compound is involved in reactions that lead to the inhibition of AKR1C enzymes, which are crucial in the metabolism of steroids, prostaglandins, and other substrates . Common reagents used in these reactions include specific inhibitors and substrates that interact with the AKR1C enzymes under controlled conditions. The major products formed from these reactions are the inhibited forms of the AKR1C enzymes, leading to reduced activity and subsequent biological effects .

Scientific Research Applications

S07-2010 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of AKR1C enzymes and their role in various metabolic pathways . In biology, S07-2010 is utilized to investigate the mechanisms of apoptosis and drug resistance in cancer cells . In medicine, the compound shows promise as a potential therapeutic agent for enhancing the efficacy of chemotherapeutic drugs in drug-resistant cancers . Additionally, in the industry, S07-2010 can be used in the development of new drugs and treatments targeting AKR1C enzymes .

Mechanism of Action

The mechanism of action of S07-2010 involves its potent inhibition of the AKR1C enzymes. By binding to the active sites of these enzymes, S07-2010 effectively reduces their activity, leading to the accumulation of substrates and the inhibition of downstream metabolic pathways . This inhibition induces apoptosis in cancer cells, particularly in drug-resistant cell lines, by enhancing the cytotoxic effects of chemotherapeutic agents . The molecular targets of S07-2010 include AKR1C3, AKR1C4, AKR1C1, and AKR1C2, which are involved in the metabolism of various substrates .

Comparison with Similar Compounds

S07-2010 is unique in its potent inhibition of multiple AKR1C enzymes, making it a valuable tool in scientific research and potential therapeutic applications . Similar compounds include other AKR1C inhibitors such as Traxivitug, BDC2.5 mimotope, and Antitumor agent-67 . These compounds also inhibit AKR1C enzymes but may vary in their specificity, potency, and applications. S07-2010 stands out due to its broad inhibition profile and significant effects on drug-resistant cancer cells .

Properties

Molecular Formula |

C19H21N3O3S |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

7-[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one |

InChI |

InChI=1S/C19H21N3O3S/c1-2-4-14-10-18(25)22-19(20-14)26-11-16(23)13-7-8-15-12(9-13)5-3-6-17(24)21-15/h7-10H,2-6,11H2,1H3,(H,21,24)(H,20,22,25) |

InChI Key |

WVRKQDZPZOUPNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

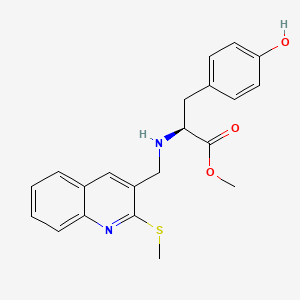

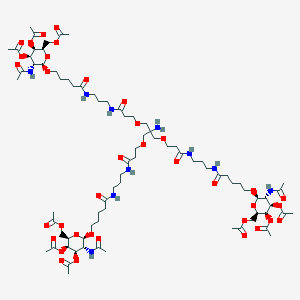

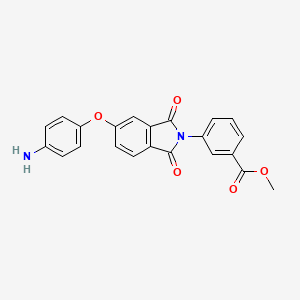

![3-[3-[3-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B10857174.png)

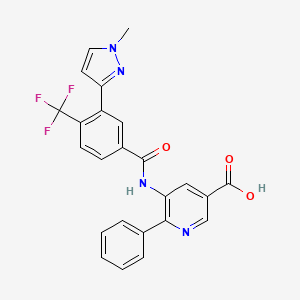

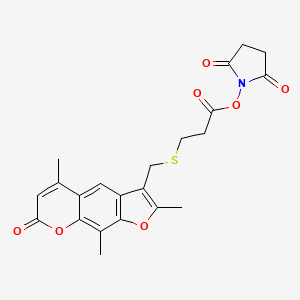

![1,2-Dioleoyl-SN-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine]](/img/structure/B10857175.png)

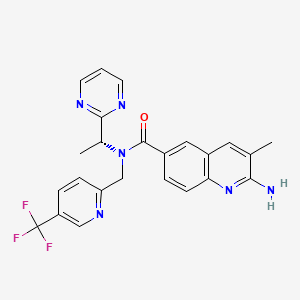

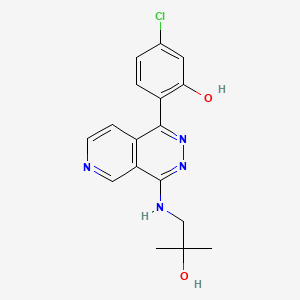

![(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1~10,14~.0~3,5~]hexacosa-10(26),11,13,16,18-pentaen-6-yl (2S)-2-{methyl[3-(methylamino)propanoyl]amino}propanoate (non-preferred name)](/img/structure/B10857187.png)

![6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;formic acid](/img/structure/B10857194.png)